molecular formula C11H12N4O4 B11790244 5-((4-Ethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine

5-((4-Ethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B11790244
M. Wt: 264.24 g/mol
InChI Key: TXXUIXAHNJFYCK-UHFFFAOYSA-N
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Description

5-((4-Ethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl group, a nitro group, and a phenoxy group attached to the oxadiazole ring.

Preparation Methods

The synthesis of 5-((4-Ethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethyl-2-nitrophenol and hydrazine derivatives.

    Formation of Intermediate: The starting materials undergo a series of reactions, including nitration, reduction, and cyclization, to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization reactions under specific conditions to form the oxadiazole ring.

    Final Product: The final product, this compound, is obtained through purification and isolation techniques.

Chemical Reactions Analysis

5-((4-Ethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

Scientific Research Applications

5-((4-Ethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-((4-Ethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

5-((4-Ethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine can be compared with other similar compounds, such as:

    4-Methyl-2-nitrophenol: This compound has a similar nitro group and phenol structure but lacks the oxadiazole ring.

    2-(4-Methoxyphenyl)ethanol: This compound has a similar phenyl structure but contains a methoxy group instead of a nitro group and lacks the oxadiazole ring.

    5-[(4-Methyl-2-nitrophenoxy)methyl]-2-furoate: This compound has a similar phenoxy group but contains a furoate ring instead of an oxadiazole ring.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N4O4

Molecular Weight

264.24 g/mol

IUPAC Name

5-[(4-ethyl-2-nitrophenoxy)methyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C11H12N4O4/c1-2-7-3-4-9(8(5-7)15(16)17)18-6-10-13-14-11(12)19-10/h3-5H,2,6H2,1H3,(H2,12,14)

InChI Key

TXXUIXAHNJFYCK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OCC2=NN=C(O2)N)[N+](=O)[O-]

Origin of Product

United States

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